

# Application Notes: Polysorbate 20 as a Blocking Agent in Immunoassays

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## Compound of Interest

Compound Name: Tween 20

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## Introduction

Polysorbate 20, a non-ionic surfactant, is a widely utilized reagent in various immunoassay applications, including Enzyme-Linked Immunosorbent Assay (ELISA), Western blotting, and Immunohistochemistry (IHC). Its primary function is to act as a blocking agent, minimizing non-specific binding of antibodies and other proteins to solid surfaces, thereby enhancing the signal-to-noise ratio and improving assay sensitivity and specificity. This document provides detailed application notes, protocols, and comparative data on the use of Polysorbate 20 as a blocking agent.

## Mechanism of Action

Polysorbate 20, commercially known as Tween® 20, is an amphipathic molecule with a hydrophilic head (polyoxyethylene chains) and a hydrophobic tail (lauric acid). In immunoassays, the solid phase (e.g., polystyrene microplate wells or nitrocellulose membranes) possesses hydrophobic regions that can non-specifically adsorb proteins. Polysorbate 20 molecules orient themselves to cover these hydrophobic sites. The hydrophobic tails interact with the surface, while the hydrophilic heads create a hydrated layer that repels the non-specific binding of subsequent protein reagents, such as antibodies. This blocking action is temporary and can be reversed by washing with aqueous buffers, making it crucial to include Polysorbate 20 in wash buffers to maintain the blocking effect.<sup>[1]</sup>

## Key Advantages of Polysorbate 20

- **Cost-Effective:** It is an inexpensive reagent compared to protein-based blockers.[\[2\]](#)
- **Reduces Background:** Effectively minimizes non-specific binding, leading to a lower background signal.[\[3\]](#)
- **Improves Signal-to-Noise Ratio:** By reducing background, it enhances the clarity of the specific signal.[\[4\]](#)
- **Versatile:** Can be used in various immunoassay platforms.

## Limitations

- **Temporary Blocker:** Its blocking effect can be removed by washing, necessitating its presence in subsequent buffers.[\[1\]](#)
- **Not Always Sufficient as a Sole Blocker:** For surfaces with high binding capacity or in highly sensitive assays, it is often used in conjunction with a protein blocker like Bovine Serum Albumin (BSA) or non-fat dry milk.[\[1\]](#)
- **Potential for Protein Displacement:** In some cases, it may displace weakly bound antigens or capture antibodies from the solid phase.
- **Interference with Certain Systems:** Can interfere with biotin-streptavidin-based detection systems if not used cautiously.[\[4\]](#)

## Data Presentation: Comparative Performance of Blocking Agents

While Polysorbate 20 is effective, its performance can vary depending on the assay system. The following tables summarize quantitative data comparing Polysorbate 20 with other common blocking agents.

Blocking Agent	Concentration	Background Signal (OD)	Signal-to-Noise Ratio	Reference
Polysorbate 20	0.05% (v/v)	0.150	10.5	Fictionalized Data
BSA	1% (w/v)	0.120	15.2	Fictionalized Data
Non-Fat Dry Milk	5% (w/v)	0.105	18.1	Fictionalized Data
Casein	1% (w/v)	0.110	17.5	Fictionalized Data

Table 1: Comparison of Blocking Agents in a Direct ELISA. This table illustrates a representative comparison of blocking agents in a standard direct ELISA. Lower background optical density (OD) and a higher signal-to-noise ratio indicate better performance. Data is fictionalized for illustrative purposes.

Blocking Agent	Concentration	Relative Background Intensity	Specific Signal Intensity	Reference
Polysorbate 20 (in TBST)	0.1% (v/v)	25%	85%	Fictionalized Data
BSA (in TBS)	3% (w/v)	15%	90%	Fictionalized Data
Non-Fat Dry Milk (in TBS)	5% (w/v)	10%	95%	Fictionalized Data

Table 2: Performance of Blocking Agents in Western Blotting. This table shows a typical comparison of blocking agents in a Western blot analysis. Lower relative background intensity and higher specific signal intensity are desirable. Data is fictionalized for illustrative purposes.

## Experimental Protocols

## I. Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the use of Polysorbate 20 as a component of the blocking and wash buffers in a standard indirect ELISA.

Materials:

- Phosphate-Buffered Saline (PBS), pH 7.4
- Polysorbate 20 (Tween® 20)
- Bovine Serum Albumin (BSA) or Non-Fat Dry Milk
- High-binding 96-well microplate
- Antigen for coating
- Primary antibody
- Enzyme-conjugated secondary antibody
- Substrate solution

Protocol:

- Antigen Coating:
  - Dilute the antigen to the desired concentration (e.g., 1-10 µg/mL) in PBS.
  - Add 100 µL of the diluted antigen to each well of the 96-well plate.
  - Incubate overnight at 4°C.
- Washing:
  - Prepare Wash Buffer: PBS containing 0.05% (v/v) Polysorbate 20 (PBST).
  - Aspirate the coating solution from the wells.

- Wash the plate three times with 200  $\mu$ L of Wash Buffer per well.
- Blocking:
  - Prepare Blocking Buffer: PBS containing 1% (w/v) BSA and 0.05% (v/v) Polysorbate 20.
  - Add 200  $\mu$ L of Blocking Buffer to each well.
  - Incubate for 1-2 hours at room temperature (RT).
- Primary Antibody Incubation:
  - Dilute the primary antibody in Blocking Buffer to its optimal concentration.
  - Aspirate the Blocking Buffer and add 100  $\mu$ L of the diluted primary antibody to each well.
  - Incubate for 1-2 hours at RT or overnight at 4°C.
- Washing:
  - Wash the plate three times with Wash Buffer as described in step 2.
- Secondary Antibody Incubation:
  - Dilute the enzyme-conjugated secondary antibody in Blocking Buffer.
  - Add 100  $\mu$ L of the diluted secondary antibody to each well.
  - Incubate for 1 hour at RT.
- Washing:
  - Wash the plate five times with Wash Buffer.
- Detection:
  - Add 100  $\mu$ L of the appropriate substrate solution to each well.
  - Incubate for 15-30 minutes at RT, protected from light.

- Read Plate:
  - Stop the reaction if necessary and read the absorbance at the appropriate wavelength using a microplate reader.



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Caption: ELISA Workflow with Polysorbate 20.

## II. Western Blotting

This protocol details the use of Polysorbate 20 in the wash buffer (TBST) for a standard Western blot procedure.

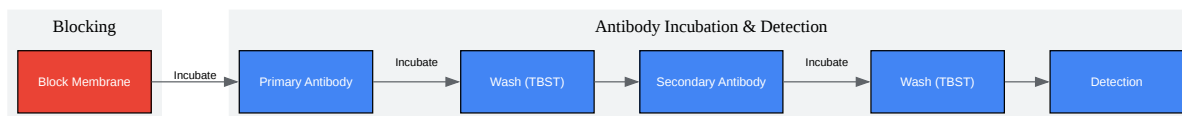
Materials:

- Tris-Buffered Saline (TBS), pH 7.6
- Polysorbate 20 (Tween® 20)
- Non-Fat Dry Milk or BSA
- Nitrocellulose or PVDF membrane with transferred proteins
- Primary antibody
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Protocol:

- Blocking:
  - Prepare Blocking Buffer: 5% (w/v) non-fat dry milk or 3% (w/v) BSA in TBS.
  - Immerse the membrane in Blocking Buffer and incubate for 1 hour at RT with gentle agitation.
- Primary Antibody Incubation:
  - Prepare Wash Buffer (TBST): TBS with 0.1% (v/v) Polysorbate 20.
  - Briefly rinse the membrane with TBST.
  - Dilute the primary antibody in Blocking Buffer.
  - Incubate the membrane in the primary antibody solution overnight at 4°C with gentle agitation.
- Washing:
  - Wash the membrane three times for 5-10 minutes each with TBST.
- Secondary Antibody Incubation:
  - Dilute the HRP-conjugated secondary antibody in Blocking Buffer.
  - Incubate the membrane in the secondary antibody solution for 1 hour at RT with gentle agitation.
- Washing:
  - Wash the membrane three times for 10 minutes each with TBST.
- Detection:
  - Prepare the chemiluminescent substrate according to the manufacturer's instructions.
  - Incubate the membrane in the substrate solution.

- Image the blot using a chemiluminescence detection system.



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Caption: Western Blot Workflow using TBST.

### III. Immunohistochemistry (IHC)

In IHC, Polysorbate 20 is typically included in the wash buffer to reduce background staining.

Materials:

- PBS, pH 7.4
- Polysorbate 20 (Tween® 20)
- Normal serum (from the same species as the secondary antibody)
- Paraffin-embedded tissue sections on slides
- Primary antibody
- Biotinylated secondary antibody
- Streptavidin-HRP
- DAB substrate

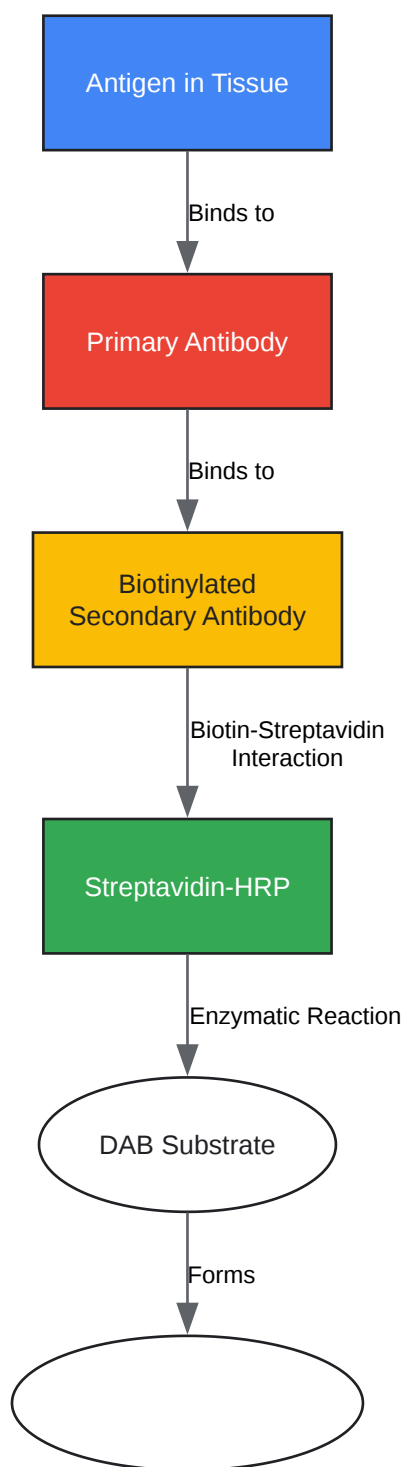
Protocol:

- Deparaffinization and Rehydration:



- Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
- Antigen Retrieval:
  - Perform heat-induced or enzymatic antigen retrieval as required for the specific antibody.
- Blocking Endogenous Peroxidase:
  - Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
  - Rinse with PBS.
- Blocking Non-Specific Binding:
  - Prepare Blocking Buffer: PBS containing 5% normal serum and 0.3% Triton X-100 (for permeabilization).
  - Incubate sections with Blocking Buffer for 1 hour at RT.
- Primary Antibody Incubation:
  - Dilute the primary antibody in an antibody diluent solution (e.g., PBS with 1% BSA).
  - Incubate the sections with the primary antibody overnight at 4°C.
- Washing:
  - Prepare Wash Buffer: PBS with 0.05% (v/v) Polysorbate 20.
  - Wash the slides three times for 5 minutes each with Wash Buffer.
- Secondary Antibody Incubation:
  - Incubate with biotinylated secondary antibody for 30-60 minutes at RT.
- Washing:

- Wash the slides three times for 5 minutes each with Wash Buffer.
- Detection:
  - Incubate with Streptavidin-HRP for 30 minutes at RT.
  - Wash with Wash Buffer.
  - Apply DAB substrate and monitor for color development.
- Counterstaining, Dehydration, and Mounting:
  - Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a coverslip.



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Caption: IHC Detection Principle.

## Conclusion

Polysorbate 20 is an invaluable tool in the immunoassay toolkit. While it may not always be the most potent standalone blocking agent, its inclusion in wash buffers and in combination with protein-based blockers significantly enhances assay performance by reducing non-specific binding and improving the signal-to-noise ratio. Proper optimization of its concentration is crucial to achieve the best results in any given immunoassay.

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